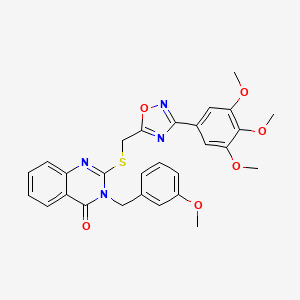

3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O6S/c1-34-19-9-7-8-17(12-19)15-32-27(33)20-10-5-6-11-21(20)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVPZHKUOYECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a quinazolinone core modified with a methoxybenzyl group and a thioether linkage to an oxadiazole moiety. This structural complexity is believed to contribute to its biological efficacy.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds that share structural features with the target compound. For instance, derivatives containing the 3,4,5-trimethoxyphenyl fragment have shown significant antiproliferative effects against various cancer cell lines. One notable derivative exhibited an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis . The ability to alter mitochondrial membrane potential (ΔΨ) further underscores the potential of these compounds in cancer therapy.

The proposed mechanism of action involves inhibition of tubulin polymerization , binding at the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound's structural elements facilitate this interaction by mimicking natural ligands that bind to tubulin.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. A study involving a series of quinazolinamine derivatives demonstrated that modifications at specific positions significantly influenced their inhibitory activities against breast cancer resistance protein (BCRP) .

| Compound | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4d | Structure | 0.45 | Tubulin polymerization inhibition |

| 73 | Structure | Synergistic with TZP | Binds to PBP2a |

Case Studies

- Antitumor Activity : In a comparative study of quinazolinone derivatives, one compound was shown to synergize with piperacillin-tazobactam in a mouse model of MRSA infection, enhancing its bactericidal effect . This indicates that similar derivatives may also exhibit enhanced antitumor activity when combined with existing therapies.

- In vitro Evaluation : The synthesis and evaluation of various quinazolinone derivatives revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods, providing insights into their potential clinical applications .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of quinazolin and oxadiazole compounds often exhibit a wide range of biological activities. Here are some notable applications:

Antiproliferative Activity

Studies have shown that certain derivatives containing the 3,4,5-trimethoxyphenyl fragment possess significant antiproliferative effects against cancer cell lines. For example, a related compound exhibited an IC50 value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and apoptosis . This mechanism suggests that the compound may interfere with cell cycle regulation and promote programmed cell death.

Antimicrobial Properties

The antimicrobial activity of quinazolin derivatives has been extensively documented. Compounds similar to the one have been tested against various strains of bacteria and fungi. For instance, derivatives bearing halogen substituents displayed potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Quinazolin derivatives are also noted for their anti-inflammatory properties. The synthesis of new quinazolin compounds aimed at developing effective anti-inflammatory agents has shown promising results in inhibiting inflammatory pathways .

Antioxidant Activity

Some studies suggest that compounds with similar structural features may possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Case Studies

Several case studies highlight the effectiveness of compounds similar to 3-(3-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one:

- Anticancer Research : A study focused on the antiproliferative effects of various quinazolin derivatives demonstrated their potential in targeting tubulin polymerization, akin to traditional chemotherapeutic agents .

- Antimicrobial Testing : In vitro tests revealed that certain oxadiazole-containing quinazolines exhibited significant antimicrobial activity against resistant strains, suggesting their potential as new antibiotic candidates .

Q & A

Q. What are the established synthetic protocols for constructing the quinazolinone core in this compound?

The quinazolinone core is synthesized via cyclization reactions. A common approach involves condensing anthranilic acid derivatives with carbonyl compounds. For example, intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one are prepared by reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid under reflux conditions, followed by acid-catalyzed ring closure . The oxadiazole moiety is typically formed via cyclodehydration of amidoximes using POCl₃ or heterocyclization strategies, as seen in analogs with trimethoxyphenyl groups .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm and aromatic protons in the quinazolinone ring) .

- IR Spectroscopy : Detects key functional groups like C=O (quinazolinone, ~1680 cm⁻¹) and C-O-C (oxadiazole/methoxy, ~1250 cm⁻¹) .

- HPLC : Ensures purity (>95%) using C18 columns with UV detection at λ = 254 nm .

Q. What in vitro assays evaluate the compound’s antimicrobial activity?

- Broth microdilution (CLSI guidelines) : Determines minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., C. albicans) .

- Agar diffusion : Measures zones of inhibition to assess broad-spectrum activity .

- Time-kill kinetics : Distinguishes bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can molecular docking predict this compound’s enzyme targets?

Docking simulations (e.g., AutoDock Vina) predict binding to:

- 14α-Demethylase (CYP51) : A fungal enzyme involved in ergosterol biosynthesis. The 3,4,5-trimethoxyphenyl group interacts with hydrophobic pockets (ΔG ≤ -9 kcal/mol) .

- Kinases : The quinazolinone scaffold may bind ATP pockets. Molecular dynamics (MD) simulations (>100 ns) validate binding stability . Crystallographic validation (e.g., PDB 3LD6) is recommended to confirm docking poses .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Discrepancies arise from:

- Substituent positioning : 3,4,5-Trimethoxyphenyl groups show higher antifungal activity than 2,4-dimethoxy variants .

- Metabolic stability : Microsomal assays (human/rat liver) identify degradation pathways affecting efficacy .

- Membrane permeability : Caco-2 models quantify diffusion differences caused by thioether vs. sulfone linkages . Controlled pairwise comparisons under identical assay conditions are critical .

Q. What SAR strategies optimize quinazolinone-oxadiazole hybrids?

Key principles include:

- Oxadiazole substitution : 3,4,5-Trimethoxyphenyl groups enhance antifungal activity (MIC₅₀ ≤ 2 µg/mL) .

- Quinazolinone C2 modification : Thioether linkages reduce logP by ~0.5 units, improving solubility .

- 3-Methoxybenzyl optimization : Bulky substituents minimize CYP3A4 inhibition (IC₅₀ > 50 µM) . Parallel synthesis of 15–20 analogs with single-variable changes is advised for robust SAR .

Notes

- Avoid abbreviations; use full chemical names.

- Citations (e.g., ) refer to evidence IDs provided.

- Excluded non-academic sources (e.g., commercial websites) per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.